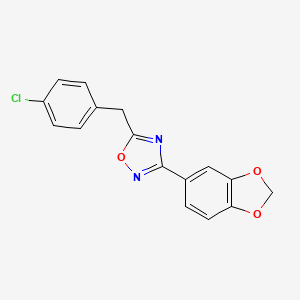![molecular formula C13H18BrNO2S B5337042 ethyl 1-[(5-bromo-2-thienyl)methyl]-2-piperidinecarboxylate](/img/structure/B5337042.png)
ethyl 1-[(5-bromo-2-thienyl)methyl]-2-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[(5-bromo-2-thienyl)methyl]-2-piperidinecarboxylate, also known as BTM-1, is a chemical compound that belongs to the class of piperidinecarboxylates. It is a potent and selective inhibitor of the protein-protein interaction between the bromodomain and extra-terminal domain (BET) family of bromodomain-containing proteins and acetylated histones. BET proteins are epigenetic readers that play a critical role in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
Ethyl 1-[(5-bromo-2-thienyl)methyl]-2-piperidinecarboxylate exerts its pharmacological effects by selectively binding to the bromodomains of BET proteins and preventing their interaction with acetylated histones. This disrupts the recruitment of transcriptional co-activators and chromatin remodeling complexes, leading to the suppression of gene expression. The inhibition of BET proteins has been shown to affect the expression of a wide range of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the cell type and disease model. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by downregulating the expression of oncogenes and upregulating the expression of tumor suppressor genes. It also has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders.
実験室実験の利点と制限
Ethyl 1-[(5-bromo-2-thienyl)methyl]-2-piperidinecarboxylate has several advantages as a research tool, including its high potency and selectivity for BET proteins, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, it also has some limitations, such as its potential off-target effects and the need for careful dose optimization and toxicity studies.
将来の方向性
There are several future directions for the research on ethyl 1-[(5-bromo-2-thienyl)methyl]-2-piperidinecarboxylate, including the development of more potent and selective analogs, the exploration of its therapeutic potential in various diseases, and the elucidation of its mechanism of action at the molecular level. In addition, the combination of this compound with other drugs or therapies may enhance its efficacy and reduce its potential side effects. Further studies are also needed to optimize the dosing and toxicity profile of this compound for clinical applications.
合成法
The synthesis of ethyl 1-[(5-bromo-2-thienyl)methyl]-2-piperidinecarboxylate involves the reaction of ethyl 2-piperidinecarboxylate with 5-bromo-2-thiophenemethanol in the presence of a base and a coupling agent. The reaction proceeds through a nucleophilic substitution mechanism, and the product is obtained in good yield and purity. The chemical structure of this compound has been confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学的研究の応用
Ethyl 1-[(5-bromo-2-thienyl)methyl]-2-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells by downregulating the expression of oncogenes and upregulating the expression of tumor suppressor genes. It also has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders.
特性
IUPAC Name |
ethyl 1-[(5-bromothiophen-2-yl)methyl]piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-2-17-13(16)11-5-3-4-8-15(11)9-10-6-7-12(14)18-10/h6-7,11H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKPSMJVCOKTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
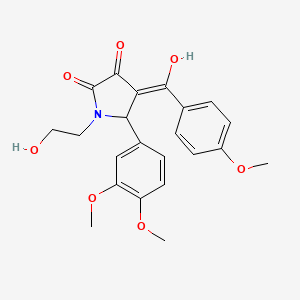
![3-[2-(4-biphenylyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5336975.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(5-quinoxalinylmethyl)methanamine](/img/structure/B5336982.png)
![3-(4-ethoxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5336990.png)
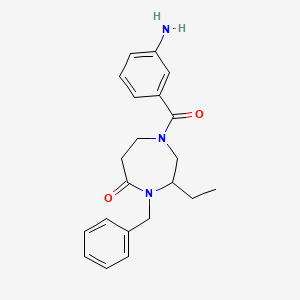
![3-(4-fluorobenzyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5336998.png)
![4-methylbenzaldehyde O-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]oxime](/img/structure/B5337001.png)
![2-{[3-(4-morpholinylcarbonyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5337009.png)
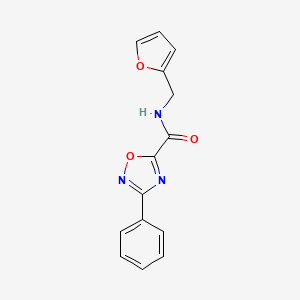
![N-1,3-benzodioxol-5-yl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5337045.png)
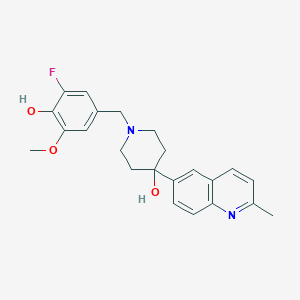
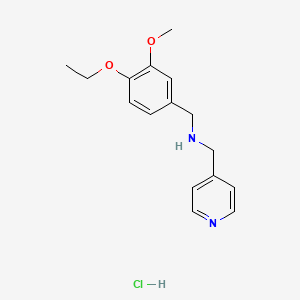
![3-methyl-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,4-triazole](/img/structure/B5337061.png)
